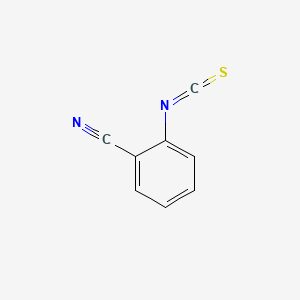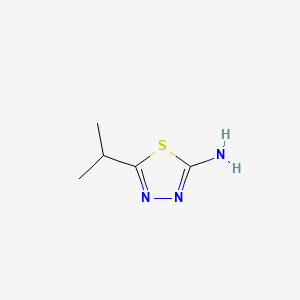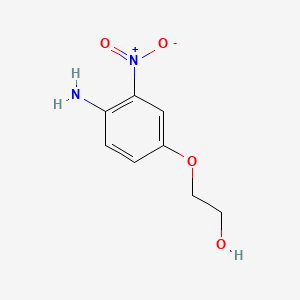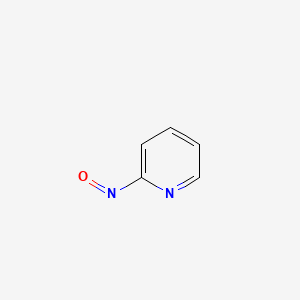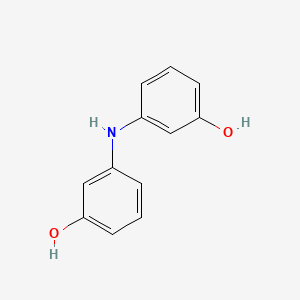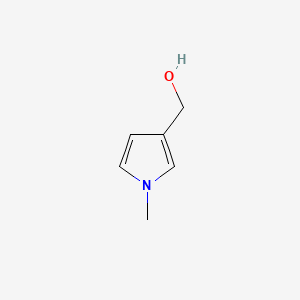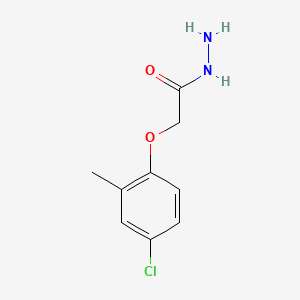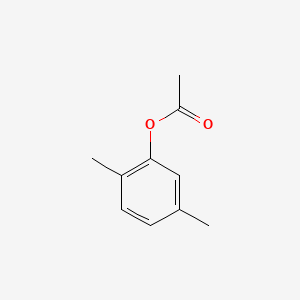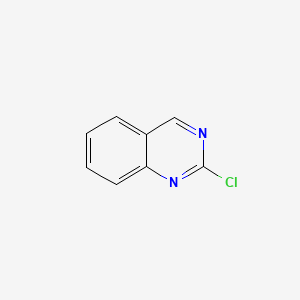
2,6-Dichloropyrimidine-4-carbaldehyde
描述
2,6-Dichloropyrimidine-4-carbaldehyde is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and an aldehyde group at position 4. It is widely used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.
作用机制
Target of Action
2,6-Dichloropyrimidine-4-carbaldehyde is a type of halopyrimidine . Halopyrimidines are known to be precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds . .
Mode of Action
The compound undergoes aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Biochemical Pathways
The compound is involved in the synthesis of pyrimidine-based compound precursors of N-heterocyclic systems . The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups are also possible .
Result of Action
The result of the action of this compound is the formation of pyrimidine-based compound precursors of N-heterocyclic systems . These compounds are products of amination, solvolysis, and condensation processes .
Action Environment
The action of this compound is influenced by environmental factors such as the structural factors of the starting pyrimidine and a high concentration of alkoxide ions . These conditions allow for the reactions to occur under mild and environmentally friendly conditions .
生化分析
Biochemical Properties
2,6-Dichloropyrimidine-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the formation of N-heterocyclic systems. It interacts with various enzymes and proteins, facilitating nucleophilic substitution reactions. For instance, it can undergo aromatic nucleophilic substitution (SNAr) reactions, leading to the formation of amination, solvolysis, and condensation products . These interactions are influenced by the structural factors of the pyrimidine ring and the high concentration of alkoxide ions, which promote the formation of pyrimidine-based compound precursors.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with various cellular components, leading to changes in the expression of specific genes and the activation or inhibition of certain signaling pathways . These interactions can result in altered cellular metabolism, affecting the overall function and health of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to undergo nucleophilic substitution reactions allows it to form stable complexes with enzymes and other proteins, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that under mild and environmentally friendly conditions, this compound can form stable products through amination, solvolysis, and condensation processes . Prolonged exposure to certain conditions may lead to its degradation, affecting its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and gene expression. At higher doses, it can induce toxic or adverse effects, potentially leading to cellular damage and impaired function . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in biochemical research and therapeutic contexts.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The compound’s ability to undergo nucleophilic substitution reactions allows it to participate in the synthesis of more complex molecules, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloropyrimidine-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines. This reaction is carried out using phosphorus oxychloride and dimethylformamide as reagents . Another method involves the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient and scalable production.
化学反应分析
Types of Reactions: 2,6-Dichloropyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines, alkoxides, and thiols.
Condensation Reactions: The aldehyde group at position 4 can participate in condensation reactions with amines and hydrazines to form Schiff bases and hydrazones.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, primary and secondary amines, and thiols are commonly used.
Condensation Reactions: Reagents include primary amines, hydrazines, and hydroxylamines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups such as amino, alkoxy, and thio groups.
Condensation Reactions: Products include Schiff bases, hydrazones, and oximes.
Oxidation and Reduction: Products include carboxylic acids and alcohols derived from the aldehyde group.
科学研究应用
2,6-Dichloropyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
相似化合物的比较
2,4-Dichloropyrimidine: Similar in structure but with chlorine atoms at positions 2 and 4.
4,6-Dichloropyrimidine: Lacks the aldehyde group at position 4, making it less reactive in condensation reactions but still useful in nucleophilic substitution reactions.
2-Amino-4,6-dichloropyrimidine: Contains an amino group at position 2, which significantly alters its reactivity and applications.
Uniqueness of 2,6-Dichloropyrimidine-4-carbaldehyde: The presence of both chlorine atoms and an aldehyde group in this compound provides a unique combination of reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various biologically active compounds sets it apart from other similar pyrimidine derivatives .
属性
IUPAC Name |
2,6-dichloropyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-1-3(2-10)8-5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJDEVPDYGNMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611427 | |
| Record name | 2,6-Dichloropyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933746-24-8 | |
| Record name | 2,6-Dichloropyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


